molecular formula C18H16N4O3S B2869593 1-ethyl-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1170064-15-9

1-ethyl-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2869593
CAS RN: 1170064-15-9
M. Wt: 368.41
InChI Key: GRCCMAQSPQLGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of synthetic cannabinoids. This compound is commonly known as 5F-MDMB-PICA and is a potent agonist of the CB1 and CB2 receptors. The chemical structure of 5F-MDMB-PICA is similar to that of other synthetic cannabinoids, such as JWH-018 and AM-2201.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazole and Pyrimidine Derivatives : Research on the synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has demonstrated the potential cytotoxic activity of these compounds against Ehrlich Ascites Carcinoma (EAC) cells. The structures of the synthesized compounds were confirmed using spectral and elemental analysis (Hassan, Hafez, & Osman, 2014).

  • Antitumor Agents : Novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized and evaluated as anti-tumor agents, showing significant effects in mouse tumor model cancer cell lines and human cancer cell lines of Colon cancer (HCT-29) and Breast cancer (MCF-7) (Nassar, Atta-Allah, & Elgazwy, 2015).

Biological Activities

  • Anti-Inflammatory and Analgesic Agents : Compounds derived from visnaginone and khellinone have shown COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, highlighting the therapeutic potential of benzofuran derivatives in pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Auxin Activities and Antiblastic Effects : Acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia have been synthesized and evaluated for their auxin activities. Although the auxin activities were not high, some compounds exhibited antiblastic effects on wheat gemma, indicating potential applications in agricultural science (Yue et al., 2010).

  • Cytotoxic Activity Against Cancer Cell Lines : Pyrazolo[1,5-a]pyrimidines and related Schiff bases have been investigated for their cytotoxicity against four human cancer cell lines, including colon, lung, breast, and liver cancer cell lines. The study discussed structure-activity relationships, suggesting the importance of these compounds in the development of new anticancer drugs (Hassan, Hafez, Osman, & Ali, 2015).

properties

IUPAC Name

2-ethyl-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-3-22-14(6-7-19-22)17(23)21-18-20-13(10-26-18)16-9-11-8-12(24-2)4-5-15(11)25-16/h4-10H,3H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCCMAQSPQLGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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